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molecular formula C17H12 B8615275 Bis(4-ethynylphenyl)methane

Bis(4-ethynylphenyl)methane

Cat. No. B8615275
M. Wt: 216.28 g/mol
InChI Key: NLFWFFURMXKXFH-UHFFFAOYSA-N
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Patent
US04814472

Procedure details

In Step III of FIG. 1, a suspension of 1.00 g (2.78 mmoles) of bis(4-trimethylsilylethynylphenyl)methane [Compound (4)] in 50 ml anhydrous deaerated methanol was treated with enough anhydrous ethyl ether to dissolve all solid particles at 25° C. Anhydrous potassium carbonate (300 mg) was added and the mixture was stirred at 25° C. under argon for 16 hours. The solvent was removed and the solid residue was dissolved in 50 ml dichloromethane, treated with 5 g of silica gel and evaporated to dryness. The powder was placed on top of a 40 cm (I.D. 30 mm) column of silica gel (EM Labs, 70-230 mesh) and the column was developed with passage of hexane. A crystalline white solid [Compound (6)] was recovered from the eluate: 0.60 gm (2.78 mmoles, 100%); mp 63°-64° C. After drying at 56° C./0.01 mm Hg inside an Abderhalden apparatus for 2 hours, the mp increased to 65.5°-66.5° C. IR(KBr) 3280 (very strong, sharp, --C≡C--H), 2100 (weak, sharp, --C≡C--) and 1500 cm-1 (medium, sharp, C=C); MS (70 eV) m/e 216 (molecular ion); NMR(CDCl3) δ 3.03 (s, 2H, C≡C--H), 3.95(s, 2H, CH2), 7.10 and 7.43 ppm (q, 8H, JAB =8.0 Hz, aromatic).
Name
bis(4-trimethylsilylethynylphenyl)methane
Quantity
1 g
Type
reactant
Reaction Step One
Name
Compound ( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[C:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]2[CH:19]=[CH:18][C:17]([C:20]#[C:21][Si](C)(C)C)=[CH:16][CH:15]=2)=[CH:9][CH:8]=1)(C)C.C(OCC)C.C(=O)([O-])[O-].[K+].[K+]>CO>[CH:21]#[C:20][C:17]1[CH:18]=[CH:19][C:14]([CH2:13][C:10]2[CH:9]=[CH:8][C:7]([C:6]#[CH:5])=[CH:12][CH:11]=2)=[CH:15][CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
bis(4-trimethylsilylethynylphenyl)methane
Quantity
1 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(C=C1)CC1=CC=C(C=C1)C#C[Si](C)(C)C
Name
Compound ( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(C=C1)CC1=CC=C(C=C1)C#C[Si](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
300 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 25° C. under argon for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve all solid particles at 25° C
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the solid residue was dissolved in 50 ml dichloromethane
ADDITION
Type
ADDITION
Details
treated with 5 g of silica gel
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
A crystalline white solid [Compound (6)] was recovered from the eluate: 0.60 gm (2.78 mmoles, 100%)
CUSTOM
Type
CUSTOM
Details
After drying at 56° C./0.01 mm Hg inside an Abderhalden apparatus for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mp increased to 65.5°-66.5° C

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C#CC1=CC=C(C=C1)CC2=CC=C(C=C2)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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